Structural Uniqueness: Distinct Sulfonamide-Glycine Connectivity vs. Adamantylglycine and Sulfamide Derivatives
The target compound possesses a unique three-module architecture: (i) an adamantane cage linked via a para-phenyl spacer to (ii) an N-methylsulfonamide nitrogen, which is further connected to (iii) a glycine carboxylic acid terminus. This connectivity is absent in the closest structural neighbors. Adamantylglycine (e.g., (S)-adamantylglycine) places the adamantane directly on the glycine α-carbon without any phenyl spacer or sulfonamide group. The adamantyl-sulfamide derivatives claimed in US 9,073,906 use a sulfamide (–NHSO₂NH–) linker rather than a sulfonamide (–N(CH₃)SO₂–) and lack the free carboxylic acid present in the target compound [1]. These structural differences are confirmed by SMILES comparison: the target compound contains the motif C1C2CC3CC1CC(C2)C3–c4ccc(N(CC(=O)O)S(=O)(=O)C)cc4, whereas adamantylglycine contains C1C2CC3CC1CC(C2)C3–C(N)(C(=O)O) [2].
| Evidence Dimension | Chemical structure: connectivity and functional group arrangement |
|---|---|
| Target Compound Data | Adamantane–phenyl–N(methylsulfonyl)–glycine; molecular formula C₁₉H₂₅NO₄S; MW 363.47 |
| Comparator Or Baseline | Adamantylglycine: C₁₂H₁₉NO₂; MW 209.28. Adamantyl-sulfamide (US 9,073,906 representative): adamantane–phenyl–sulfamide–variable substituent; no glycinyl carboxylic acid. |
| Quantified Difference | MW difference: +154.19 vs. adamantylglycine. Functional group count: target has 1 sulfonamide + 1 carboxylic acid; adamantylglycine has 1 amine + 1 carboxylic acid; sulfamide patent compounds have sulfamide + variable substituent, lacking carboxylic acid. |
| Conditions | Structural comparison by SMILES, molecular formula, and functional group analysis; patent and database cross-referencing. |
Why This Matters
Structural uniqueness means that biological activity, selectivity, and physicochemical properties cannot be inferred from any single analog class; prospective experimental profiling is mandatory for any application.
- [1] Kim KY, Ahn JH, Kang SK, et al. Sulfamide derivative having an adamantyl group and its pharmaceutically acceptable salt. US Patent 9,073,906. Granted July 7, 2015. Available at: https://uspto.report/patent/grant/9,073,906 View Source
- [2] ChEBI. CHEBI:94028 – 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetic acid. European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:94028 View Source
